Physical and chemical properties of 2,2,6-trimethylheptan-3-ol
Physical and chemical properties of 2,2,6-trimethylheptan-3-ol
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,6-Trimethylheptan-3-ol
Abstract
This technical guide provides a comprehensive analysis of 2,2,6-trimethylheptan-3-ol, a branched-chain secondary alcohol. The document delineates its molecular structure, identifiers, and a detailed summary of its physical and thermochemical properties, largely derived from computational models. The guide explores the compound's chemical reactivity, focusing on transformations of its secondary alcohol functional group, such as oxidation, esterification, and dehydration. A plausible, detailed laboratory-scale synthesis protocol via a Grignard reaction is presented, including a full workflow diagram and retrosynthetic analysis. Furthermore, this whitepaper includes an examination of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) essential for its characterization. Safety, handling, and potential research applications are also discussed to provide a holistic view for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
2,2,6-Trimethylheptan-3-ol is a C10 aliphatic alcohol. Its structure is characterized by a heptanol backbone with methyl groups at positions 2, 2, and 6. The presence of a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon (C3) and an isobutyl group at the other end of the molecule imparts significant steric hindrance. This structural feature is a primary determinant of its chemical reactivity and physical properties. While not a widely commercialized chemical, its unique structure makes it an interesting subject for studies in stereoselective synthesis, specialty solvents, and as a potential intermediate in the synthesis of more complex molecules. This guide aims to consolidate available data and provide expert insights into its properties and handling, serving as a foundational resource for laboratory professionals.
Molecular Structure and Identification
A precise understanding of the molecule's structure is fundamental to interpreting its properties.
2.1 Chemical Structure
The two-dimensional structure of 2,2,6-trimethylheptan-3-ol is as follows:
2.2 IUPAC Name and Identifiers
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IUPAC Name: 2,2,6-Trimethylheptan-3-ol
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Molecular Formula: C₁₀H₂₂O[1]
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InChI Key: A standard InChIKey is not available.
Physical and Thermochemical Properties
Experimental data for this specific compound is limited. The following properties are primarily based on computational predictions from publicly available databases for its isomers, providing a reliable estimation.
3.1 Data Summary Table
| Property | Value (Estimated) | Source |
| Molecular Weight | 158.28 g/mol | PubChem (Computed)[1] |
| Exact Mass | 158.167065 Da | PubChem (Computed)[1] |
| XLogP3-AA (Lipophilicity) | 3.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 5 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |
| Boiling Point | Not available; likely ~190-210 °C | Inferred from related C10 alcohols |
| Density | Not available; likely ~0.82-0.85 g/cm³ | Inferred from related C10 alcohols |
3.2 Solubility Profile
Given its calculated XLogP3 value of 3.4, 2,2,6-trimethylheptan-3-ol is expected to be poorly soluble in water.[1] It should exhibit excellent solubility in common organic solvents such as ethanol, diethyl ether, acetone, and chlorinated hydrocarbons. This behavior is typical for long-chain aliphatic alcohols where the nonpolar alkyl chain dominates the molecule's character.
3.3 Predicted Spectroscopic Data
Spectroscopic analysis is critical for the verification and characterization of the molecule. The following are predictions based on its known structure.
3.3.1 Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is predicted to have several distinct signals:
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~0.9 ppm (doublet, 6H): The two methyl groups of the isobutyl moiety (-CH(CH₃ )₂).
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~0.95 ppm (singlet, 9H): The three equivalent methyl groups of the tert-butyl moiety (-C(CH₃ )₃).
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~1.2-1.7 ppm (multiplets, 5H): The protons of the three methylene groups (-CH₂ -CH₂ -) and the single methine proton of the isobutyl group (-CH (CH₃)₂).
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~3.4 ppm (doublet of doublets or triplet, 1H): The methine proton attached to the hydroxyl group (-CH -OH). Its splitting pattern will depend on the coupling with the adjacent methylene protons.
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Variable (singlet, 1H): The hydroxyl proton (-OH ). Its chemical shift is concentration and solvent-dependent.
3.3.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum is predicted to show 8 distinct signals corresponding to the different carbon environments in the molecule.
3.3.3 Infrared (IR) Spectroscopy
Key characteristic absorption bands are expected:
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~3300-3400 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol group.
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~2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the alkyl groups.
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~1365 cm⁻¹ and ~1390 cm⁻¹: Characteristic bending vibrations for the tert-butyl and isopropyl groups.
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~1100 cm⁻¹ (strong): C-O stretching vibration for the secondary alcohol.
3.3.4 Mass Spectrometry (MS)
Upon electron ionization, 2,2,6-trimethylheptan-3-ol is expected to undergo fragmentation. The molecular ion peak (M⁺) at m/z = 158 may be weak or absent. Prominent fragments would likely arise from:
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Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This would lead to fragments at m/z = 101 (M - C₄H₉) and m/z = 57 (tert-butyl cation).
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Dehydration: Loss of a water molecule (M - 18) leading to a peak at m/z = 140.
Chemical Properties and Reactivity
The reactivity is dominated by the secondary alcohol functional group, sterically hindered by the adjacent tert-butyl group.
4.1 Oxidation to Ketone
The secondary alcohol can be oxidized to the corresponding ketone, 2,2,6-trimethylheptan-3-one.[3] Due to the steric hindrance, stronger oxidizing agents or more forcing conditions may be required compared to less hindered alcohols.
Diagram: Oxidation of 2,2,6-trimethylheptan-3-ol
Caption: Oxidation of the secondary alcohol to a ketone.
Experimental Protocol: Oxidation using TEMPO/Bleach
This protocol describes a common and effective method for oxidizing sterically hindered alcohols.
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,6-trimethylheptan-3-ol (1.0 eq) in dichloromethane (DCM, ~0.2 M).
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Catalyst Addition: Add TEMPO (0.01 eq) and potassium bromide (KBr, 0.1 eq) dissolved in a minimal amount of water.
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Cooling: Cool the mixture to 0 °C in an ice bath.
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Oxidant Addition: Add an aqueous solution of sodium hypochlorite (household bleach, ~1.2 eq) dropwise while vigorously stirring. Maintain the temperature below 5 °C.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
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Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the mixture, and remove the solvent under reduced pressure. Purify the resulting crude ketone by flash column chromatography.
4.2 Esterification
Esterification with carboxylic acids or acyl chlorides will form the corresponding ester. The reaction rate will be significantly reduced by the steric bulk of the tert-butyl group, likely requiring a catalyst (e.g., DMAP for acylation) and elevated temperatures.
4.3 Dehydration
Acid-catalyzed dehydration will eliminate water to form a mixture of alkenes. The major product will likely be the more substituted Zaitsev product, 2,2,6-trimethylhept-3-ene, although the less substituted Hofmann product could also form depending on the conditions and the base used.
Synthesis and Manufacturing
A practical and common method for synthesizing a sterically hindered secondary alcohol like this is through a Grignard reaction.
5.1 Retrosynthetic Analysis
The most logical disconnection is at the C3-C4 bond, leading to a tert-butyl Grignard reagent and 4-methylpentanal.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthesis via a Grignard reaction pathway.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines the synthesis from tert-butyl chloride and 4-methylpentanal.
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Grignard Reagent Preparation:
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In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether or THF.
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Add a solution of tert-butyl chloride (1.1 eq) in the anhydrous solvent dropwise to initiate the reaction (a small iodine crystal can be used as an initiator).
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Once initiated, add the remaining tert-butyl chloride solution at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1 hour to ensure full formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of 4-methylpentanal (1.0 eq) in the anhydrous solvent dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Quenching:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Stir until the magnesium salts are dissolved.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude alcohol.
-
Purify the product via vacuum distillation or flash column chromatography.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,2,6-trimethylheptan-3-ol is not available, safe handling procedures can be established based on similar long-chain alcohols.[4][5][6]
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Hazard Identification: Expected to be a combustible liquid. May cause skin and serious eye irritation.[7] Inhalation of vapors may cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[6] Dispose of contents/container to an approved waste disposal plant.[5]
Applications and Research Interest
The unique structure of 2,2,6-trimethylheptan-3-ol suggests several areas of potential application:
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Chiral Synthesis: If synthesized in an enantiomerically pure form, the sterically demanding backbone could serve as a chiral auxiliary or a building block in asymmetric synthesis.
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Specialty Chemicals: Its properties could make it suitable as a specialty solvent, a viscosity modifier, or a precursor for surfactants or lubricants.
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Fragrance and Flavor Industry: Branched C10 alcohols and their derivatives are sometimes used in the fragrance industry. For instance, the related compound 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol is noted for its woody/amber odor.[8][9] The sensory properties of 2,2,6-trimethylheptan-3-ol and its esters would be worth investigating.
Conclusion
2,2,6-Trimethylheptan-3-ol is a sterically hindered secondary alcohol with properties largely dictated by its bulky alkyl groups. While comprehensive experimental data is scarce, computational models and knowledge of related structures provide a solid foundation for understanding its physical and chemical behavior. Its synthesis is readily achievable through standard organometallic methods like the Grignard reaction. The primary value of this compound for scientific and industrial professionals lies in its potential as a specialty intermediate, particularly where its significant steric bulk can be leveraged to control reaction outcomes or impart unique physical properties to larger molecules. This guide provides the necessary foundational knowledge for its safe handling, synthesis, and exploration in future research.
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PubChem. (n.d.). 2,2,6-Trimethylheptane. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Heptane, 2,3,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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